N-Benzyl-N-cyclopropyloxirane-2-carboxamide
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Overview
Description
N-Benzyl-N-cyclopropyloxirane-2-carboxamide is a chemical compound characterized by the presence of a benzyl group, a cyclopropyl group, and an oxirane ring attached to a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-cyclopropyloxirane-2-carboxamide typically involves the reaction of benzylamine with cyclopropylcarbonyl chloride to form an intermediate, which is then reacted with an oxirane derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the use of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-cyclopropyloxirane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong acids or bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring may yield diols, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-Benzyl-N-cyclopropyloxirane-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-cyclopropyloxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The benzyl and cyclopropyl groups may also contribute to the compound’s activity by enhancing its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
N-Benzylpyrazine-2-carboxamide: Similar in structure but contains a pyrazine ring instead of an oxirane ring.
N-Benzyl-N-(cyclopropylmethyl)oxirane-2-carboxamide: Similar but with a cyclopropylmethyl group instead of a cyclopropyl group.
Uniqueness
N-Benzyl-N-cyclopropyloxirane-2-carboxamide is unique due to the presence of both a cyclopropyl group and an oxirane ring, which confer distinct chemical reactivity and potential biological activity. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
N-benzyl-N-cyclopropyloxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(12-9-16-12)14(11-6-7-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLMPGCMRUMZAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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